Cas no 1803856-57-6 (1-Bromo-1-(2,3-dicyanophenyl)propan-2-one)

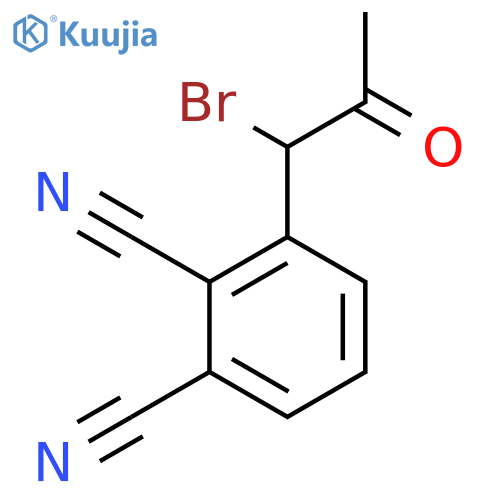

1803856-57-6 structure

商品名:1-Bromo-1-(2,3-dicyanophenyl)propan-2-one

CAS番号:1803856-57-6

MF:C11H7BrN2O

メガワット:263.090081453323

CID:4978239

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one

-

- インチ: 1S/C11H7BrN2O/c1-7(15)11(12)9-4-2-3-8(5-13)10(9)6-14/h2-4,11H,1H3

- InChIKey: DSBIZTKTXKDAJF-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C=CC=C(C#N)C=1C#N

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 348

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 64.599

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015079-500mg |

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |

1803856-57-6 | 97% | 500mg |

839.45 USD | 2021-06-25 | |

| Alichem | A013015079-1g |

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |

1803856-57-6 | 97% | 1g |

1,460.20 USD | 2021-06-25 | |

| Alichem | A013015079-250mg |

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |

1803856-57-6 | 97% | 250mg |

480.00 USD | 2021-06-25 |

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1803856-57-6 (1-Bromo-1-(2,3-dicyanophenyl)propan-2-one) 関連製品

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量